methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate belongs to the class of organic compounds known as 7-hydroxycoumarins . It has a molecular formula of C11H8O5 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a coumarin skeleton with a hydroxyl group attached to the C7 position . The molecular weight is 220.18 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 444.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 52.6±0.3 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. Studies have focused on the synthesis of chromene derivatives through various chemical reactions, highlighting their potential in organic chemistry and material science. For instance, Ciolkowski et al. (2009) conducted a synthesis and conformational study of chromane derivatives, providing insight into their structural and conformational characteristics through spectroscopic and X-ray analysis (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Fluorescence Properties
The fluorescence properties of certain chromene derivatives have been explored, suggesting applications in material science for the development of fluorescent materials. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and studied their fluorescence properties in solid state and solution, indicating their potential use in molecular recognition and sensor development (Shi, Liang, & Zhang, 2017).
Biological Activities
Several studies have focused on the biological activities of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives, including antimicrobial, antioxidant, and anticancer properties. El Azab, Youssef, and Amin (2014) investigated the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and assessed their biological activity, revealing significant antimicrobial activity (El Azab, Youssef, & Amin, 2014). Furthermore, compounds synthesized from chromene derivatives have shown promising results in cytotoxicity studies against cancer cell lines, suggesting their potential in cancer research (Budzisz et al., 2004).
Antioxidant Properties
The antioxidant properties of chromene derivatives have also been a subject of research. Sivaguru et al. (2016) explored the synthesis and antioxidant activities of novel 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene derivatives, demonstrating their potential in combating oxidative stress (Sivaguru, Sandhiya, Adhiyaman, & Lalitha, 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 7-hydroxy-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWUSXZHQTTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419952 | |
Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
86788-49-0 | |
Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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